molecular formula C12H10F3NO4 B6331836 Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate CAS No. 128970-26-3

Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate

Cat. No. B6331836
CAS RN: 128970-26-3
M. Wt: 289.21 g/mol
InChI Key: MUUYQYWJUJFTQI-SXGWCWSVSA-N
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Description

Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate, or MBT-3, is an organic compound that has been studied extensively for its potential applications in scientific research. MBT-3 is a fluorinated derivative of benzyloxycarbonyliminoacetic acid, with a carbon-fluorine bond at the 3-position of the molecule. The compound is a colorless, odorless solid that is soluble in water and organic solvents. It has a melting point of 114-116 °C and a boiling point of 181-183 °C. MBT-3 has been used in several areas of scientific research, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor of certain enzymes.

Scientific Research Applications

Synthesis of β-Derivatized Aspartic Esters

Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate is utilized in the synthesis of β-derivatized 2-trifluoromethyl substituted aspartic esters. Its reaction with acetylchloride and triethylamine produces methyl 2-benzyloxy-6-oxo-4,5-dihydro-4-trifluoromethyl-1,3-oxazine-4-carboxylate, which acts as a β-activated equivalent for 2-trifluoromethyl substituted aspartic acid. This reagent allows for the versatile creation of isoaspartyl peptides through nucleophilic ring cleavage when reacted with amino acid esters (Sewald et al., 1992).

Cycloaddition and Cyclocondensation Reactions

In cycloaddition and cyclocondensation reactions, methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate is effective. For instance, it can react with 1,3-C,N-binucleophiles to form trifluoromethyl-substituted heterocycles, including dihydro-1H-pyrroles and hexahydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6-triones (Sokolov & Aksinenko, 2011).

C-Alkylating Properties

The compound exhibits C-alkylating properties with various aromatic π-systems. It demonstrates regiospecific alkylation at sites of maximum π-density, which is influenced by the hardness of the π-base (Osipov et al., 1986).

Formation of Trifluoromethyl-Containing Compounds

Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate can undergo cyclocondensation with 1,3-binucleophiles, leading to the formation of various trifluoromethyl-containing compounds like dihydro-4-ones and hexahydro-1H-indole-2,4-diones (Sokolov et al., 2014).

Synthesis of γ,δ-Unsaturated Derivatives

Thermal ene reactions with this compound yield derivatives of γ,δ-unsaturated α-amino α-trifluoromethylcarboxylic acids in a single step, highlighting its utility in synthesizing unique amino acid derivatives (Kobelkova et al., 2001).

properties

IUPAC Name

methyl (2Z)-3,3,3-trifluoro-2-phenylmethoxycarbonyliminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO4/c1-19-10(17)9(12(13,14)15)16-11(18)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUYQYWJUJFTQI-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NC(=O)OCC1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/C(=O)OCC1=CC=CC=C1)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148774
Record name Methyl (2Z)-3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzyloxycarbonylimino-3,3,3-trifluoropropionate

CAS RN

322474-13-5
Record name Methyl (2Z)-3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322474-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2Z)-3,3,3-trifluoro-2-[[(phenylmethoxy)carbonyl]imino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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